N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a hydroxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This is achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain is attached via an alkylation reaction using ethylene oxide.
Final N-ethylation: The final step involves the N-ethylation of the amide nitrogen using ethyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular signaling pathways, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Uniqueness
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N2O4S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-19(10-11-21)16(22)8-9-20-17(23)15(26-18(20)25)12-13-4-6-14(24-2)7-5-13/h4-7,12,21H,3,8-11H2,1-2H3/b15-12- |
InChI Key |
FPVPPDQIBNJFPD-QINSGFPZSA-N |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origin of Product |
United States |
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